
4-Methyl-4-phenylpentan-2-one
Overview
Description
4-Methyl-4-phenylpentan-2-one (CAS 7403-42-1), also known by its trade name Vetikon, is a cyclic ketone with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol .
Applications: Primarily used in perfumery, it imparts a fresh, woody, vetiver-like accent and enhances the fruity notes of gardenia compositions. Recommended usage levels range from 0.5% to 4% in fragrance formulations .
Synthesis:
Palladium-catalyzed carbon-carbon bond formation under reductive or oxidative conditions has been employed to synthesize derivatives of this compound, such as 5-(tert-butoxy)-4-methyl-4-phenylpentan-2-one (72% yield) .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-4-phenylpentan-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetophenone with isobutyraldehyde, followed by hydrogenation. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 4-Methyl-4-phenylpentan-2-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Fragrance Industry
4-Methyl-4-phenylpentan-2-one is widely used in the fragrance industry due to its pleasant aroma. It enhances the scent profiles of various products, including:
- Perfumes : Used as a key ingredient to impart a fresh woody note.
- Agarbatti (Incense Sticks) : Incorporated for its aromatic properties.
- Soaps and Talcum Powder : Utilized in formulations to enhance fragrance.
Flavoring Agent
The compound is also employed as a flavoring agent in food products, contributing to the overall sensory experience with its fruity and floral notes.
Toxicological Studies
Research has been conducted on the safety profile of this compound. A study evaluated its genotoxicity using the Ames test, which showed no mutagenic effects at concentrations up to 5000 μg/plate . This indicates a favorable safety profile for its use in consumer products.
Case Study 1: Fragrance Development
In a study focusing on the development of new fragrance formulations, this compound was blended with other essential oils to create a unique scent profile for high-end perfumes. The results demonstrated that Veticone significantly enhanced the overall fragrance complexity and longevity .
Case Study 2: Safety Evaluation
A comprehensive safety assessment was conducted on the compound, which included repeated dose toxicity studies. The findings indicated that at certain exposure levels, Veticone did not exhibit significant toxicity, thus supporting its safe use in cosmetic formulations .
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenylpentan-2-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares 4-methyl-4-phenylpentan-2-one with key analogs:
Key Differences in Properties and Reactivity
Functional Group Influence: this compound’s phenyl group enhances aromatic stability and hydrophobicity compared to MIBK, which lacks aromaticity and is more volatile . 4-Methyl-1-phenyl-2-pentanone (a structural isomer) positions the phenyl group at C1, altering its steric effects and flavor profile (spicy notes vs. woody) .
Chemical Reactivity :
- The methylthio group in 4-methyl-4-(methylthio)pentan-2-one introduces sulfur-based reactivity, making it susceptible to oxidation or nucleophilic substitution, unlike the parent compound .
- Derivatives like 5-(benzyloxy)-4-methyl-4-phenylpentan-2-one (81% yield) demonstrate how ether substituents modify solubility and stability in synthetic applications .
MIBK (4-methylpentan-2-one) is flagged as a skin irritant and requires handling precautions .
Q & A
Basic Research Questions
Q. What are the primary research applications of 4-Methyl-4-phenylpentan-2-one in fragrance chemistry?
- Answer : this compound is studied for its ability to enhance woody and vetiver-like accords in perfumery. Academic research focuses on its synergistic interactions with natural oils (e.g., vetiver) and its role in stabilizing volatile fragrance components. Methodologies include gas chromatography (GC) to analyze vapor pressure and headspace composition under varying formulation conditions .
Q. How is the structural identity of this compound validated in synthetic chemistry?
- Answer : Structural confirmation relies on a combination of NMR spectroscopy (e.g., and NMR for carbon-proton correlation), mass spectrometry (EI-MS for molecular ion [M] at m/z 176), and IR spectroscopy (C=O stretch at ~1700 cm). Cross-referencing with databases like NIST ensures spectral consistency .
Q. What standardized methods are used to assess the purity of this compound in academic labs?
- Answer : Purity is evaluated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) . Pharmacopeial guidelines (e.g., USP) for ketone analysis are adapted, including limit tests for residual solvents and heavy metals .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental persistence data for this compound?
- Answer : Discrepancies in biodegradation studies are addressed using OECD 301F respirometry assays to measure biological oxygen demand (BOD). Complementary QSAR modeling predicts hydrolysis and photolysis pathways, while soil column experiments assess mobility. Data normalization across studies is critical to account for variability in test conditions .
Q. What experimental strategies minimize byproducts during the synthesis of this compound?
- Answer : Optimizing Friedel-Crafts acylation involves:
- Low-temperature catalysis (e.g., AlCl at 0–5°C) to suppress polysubstitution.
- Inert atmosphere (N/Ar) to prevent ketone oxidation.
- Post-reaction quenching with ice-cold HCl to deactivate the catalyst.
Purification via preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound from diaryl ketone byproducts .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Answer : Implement ALARA principles (As Low As Reasonably Achievable):
- Use fume hoods and closed-system transfers to limit inhalation.
- Wear nitrile gloves and chemical-resistant goggles.
- Conduct in vitro toxicity screens (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to establish preliminary hazard profiles .
Q. How are trace impurities quantified in this compound, and what challenges arise?
- Answer : High-resolution LC-MS/MS with isotopic internal standards (e.g., -labeled analogs) distinguishes impurities from the parent compound. Challenges include matrix effects in GC-MS; mitigation involves solid-phase extraction (SPE) cleanup and method validation via spike-recovery experiments (85–115% recovery acceptable) .
Q. Methodological Notes
- Data Contradiction Analysis : For conflicting spectroscopic or reactivity data, employ multivariate analysis (e.g., PCA) to identify outliers and validate results against peer-reviewed literature.
- Experimental Design : Use DoE (Design of Experiments) frameworks to optimize reaction parameters (e.g., temperature, catalyst loading) and reduce variability in synthetic yields .
Properties
IUPAC Name |
4-methyl-4-phenylpentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDVPCSDZXZDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064664 | |
Record name | 2-Pentanone, 4-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-42-1 | |
Record name | 4-Methyl-4-phenyl-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7403-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vetikon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentanone, 4-methyl-4-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pentanone, 4-methyl-4-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Pentanone, 4-methyl-4-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pentanone, 4-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-4-phenylpentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VETIKON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS5PDT7XIC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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